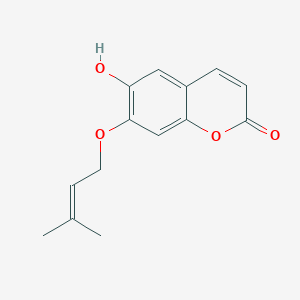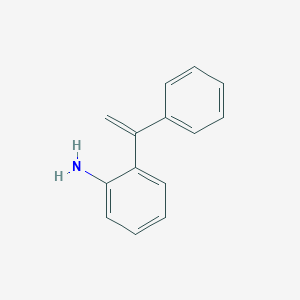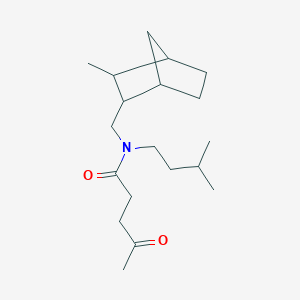
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and dyslipidemia. However, it has also gained attention as a performance-enhancing drug, particularly in the athletic community. In
Mécanisme D'action
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing the expression of genes involved in lipid synthesis and storage. This results in improved glucose and lipid metabolism, as well as increased endurance and exercise capacity.
Effets Biochimiques Et Physiologiques
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, increased endurance and exercise capacity, and reduced inflammation. Studies have also shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can improve cardiac function and reduce the risk of atherosclerosis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in lab experiments is its specificity for PPARδ, which allows for targeted activation of this nuclear receptor. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle. Furthermore, the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans are still unknown, and further research is needed to determine its potential side effects.
Orientations Futures
Future research on N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide could focus on its potential therapeutic applications in various metabolic disorders, as well as its effects on exercise performance and muscle wasting. Additionally, further studies are needed to determine the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans, as well as its potential side effects. Finally, research could also explore the potential for developing more selective PPARδ agonists with fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide involves several steps, including the reaction of 2-bromoisobutyryl bromide with isopentylamine to form N-isopentyl-2-bromoisobutyramide. This intermediate is then reacted with 3-methyl-2-norbornylmethanol to form N-isopentyl-N-(3-methyl-2-norbornylmethyl)-2-bromoisobutyramide. Finally, the bromine atom is replaced with a cyano group through a nucleophilic substitution reaction using potassium cyanide. The resulting product is purified through recrystallization to obtain pure N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide.
Applications De Recherche Scientifique
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Research has shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved glucose and lipid metabolism. Furthermore, N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been found to increase endurance and exercise capacity in animal models, making it a potential treatment for muscle wasting and fatigue associated with chronic diseases.
Propriétés
Numéro CAS |
18966-39-7 |
|---|---|
Nom du produit |
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide |
Formule moléculaire |
C19H33NO2 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-N-(3-methylbutyl)-4-oxopentanamide |
InChI |
InChI=1S/C19H33NO2/c1-13(2)9-10-20(19(22)8-5-14(3)21)12-18-15(4)16-6-7-17(18)11-16/h13,15-18H,5-12H2,1-4H3 |
Clé InChI |
XNZOFGWRDCPRSP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
SMILES canonique |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
Synonymes |
N-(3-methylbutyl)-N-[(3-methylnorbornan-2-yl)methyl]-4-oxo-pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



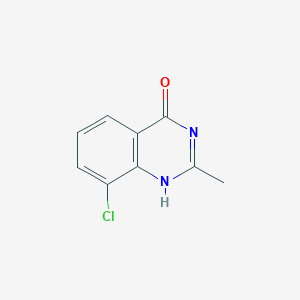
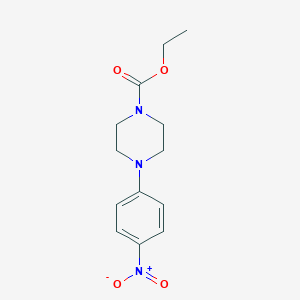
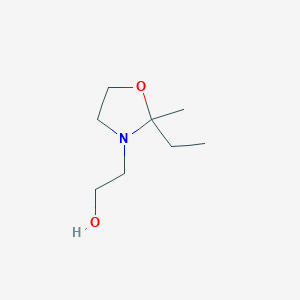
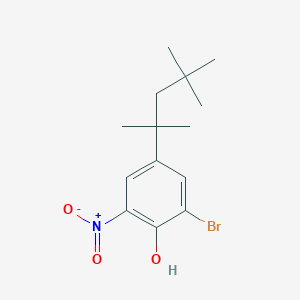
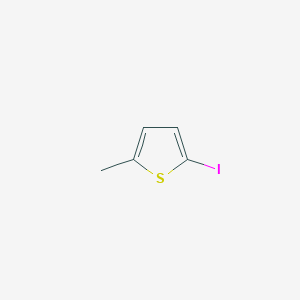
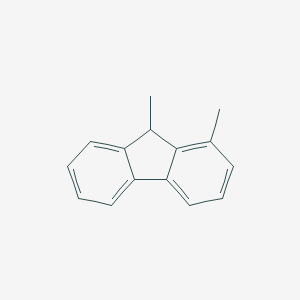
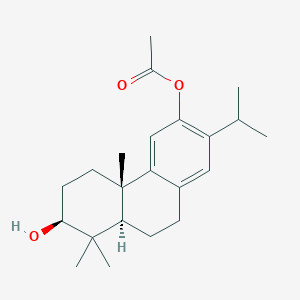
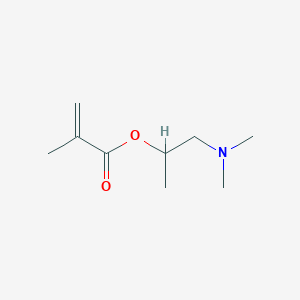
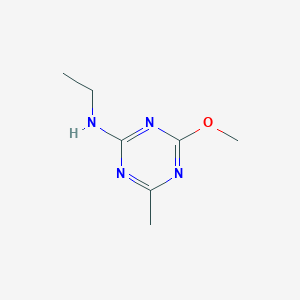
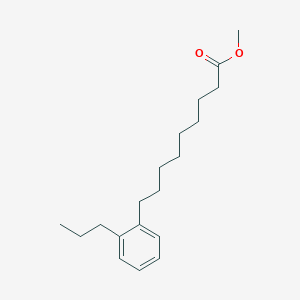
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
